Banthine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63957-56-2 |
|---|---|
Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26NO3.ClH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WPWZGEGFOHKFHG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Historical and Conceptual Foundations of Banthine Chloride Research
Early Scientific Inquiries and Discovery Context
Banthine chloride, with the chemical name diethyl(2-hydroxyethyl)methylammonium bromide, xanthene-9-carboxylate, emerged in the mid-20th century as a therapeutic agent. patsnap.comontosight.ai It was first approved in 1951. nih.gov The development of Banthine and its analogue, propantheline (B1209224) bromide, was spurred by the need for effective treatments for peptic ulcer disease, a prevalent condition during that era. nih.govwileymicrositebuilder.com Until the 1950s, the primary treatments for peptic ulcers were diet and antacids. nih.gov The introduction of synthetic anticholinergic drugs like Banthine marked a new therapeutic approach. nih.gov The initial discovery of the potential for such compounds to treat hyperhidrosis (excessive sweating) was serendipitous, arising from observations of dry hands as a side effect in patients treated for peptic ulcers with methantheline (B1204047). wileymicrositebuilder.com This observation led to further investigation into its broader anticholinergic effects.
Evolution of Mechanistic Understanding within Anticholinergic Pharmacology
The mechanism of action of this compound lies in its role as an anticholinergic agent. patsnap.comnps.org.au It functions by competitively blocking the action of acetylcholine (B1216132), a key neurotransmitter, at muscarinic receptors located at postganglionic parasympathetic neuroeffector sites. patsnap.commedscape.comdrugbank.com These receptors are abundant in the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. drugbank.com
Initially, the understanding was broad, focusing on its ability to inhibit parasympathetic nervous system impulses, similar to atropine. medsafe.govt.nznps.org.au Over time, the understanding became more refined. It was recognized that this compound has a dual mechanism: a specific antimuscarinic effect at acetylcholine receptor sites and a direct musculotropic effect, causing relaxation of smooth muscle. wileymicrositebuilder.comnih.gov The drug specifically targets M3 muscarinic receptors, which are predominant in the smooth muscles and glands of the gastrointestinal tract. patsnap.com This targeted action reduces gastrointestinal motility and secretions, including gastric acid, pancreatic juice, sweat, and saliva. patsnap.commedsafe.govt.nznps.org.audrugs.com
Compared to atropine, methantheline is thought to influence parasympathetic transmission more through ganglionic blockade than peripheral muscarinic receptor blockade. ncats.io The development of its analogue, propantheline, offered up to five times the antimuscarinic activity with a longer duration of action. wileymicrositebuilder.com
Classification within Broader Pharmacological Paradigms
This compound is classified as a synthetic quaternary ammonium (B1175870) antimuscarinic agent. nih.govdrugbank.comncats.io This places it within the larger category of anticholinergic and parasympatholytic drugs. medscape.comnih.gov Its primary therapeutic applications have led to its classification as an anti-ulcer agent and a gastrointestinal antispasmodic agent. nih.govaap.org The Anatomical Therapeutic Chemical (ATC) classification system places methantheline under the code A03AB07, designating it as a synthetic anticholinergic, quaternary ammonium compound used in functional gastrointestinal disorders. drugbank.com
The following table provides an overview of the pharmacological classifications of this compound:
| Classification System | Category | Description |
| Pharmacological Action | Anticholinergic Agent | Blocks the neurotransmitter acetylcholine in the central and peripheral nervous systems. |
| Antimuscarinic Agent | A specific type of anticholinergic that blocks muscarinic acetylcholine receptors. nih.gov | |
| Parasympatholytic | An agent that reduces the activity of the parasympathetic nervous system. nih.gov | |
| Therapeutic Use | Anti-Ulcer Agent | Used in the treatment of peptic ulcers. nih.gov |
| Antispasmodic Agent | Relieves spasms of involuntary muscle. aap.org | |
| Chemical Structure | Quaternary Ammonium Compound | Contains a positively charged nitrogen atom, which affects its absorption and ability to cross the blood-brain barrier. nih.govncats.io |
| ATC Code | A03AB07 | Synthetic anticholinergics, quaternary ammonium compounds. drugbank.com |
Seminal Pre-Clinical Investigations Utilizing this compound
Early pre-clinical research was crucial in establishing the pharmacological profile of this compound. Animal studies were instrumental in demonstrating its effects on gastrointestinal motility and secretion. medsafe.govt.nz For instance, investigations showed that both methantheline and its analogue propantheline reduced sweat production in response to galvanic skin stimulation when compared to a placebo. wileymicrositebuilder.com While specific details of many early pre-clinical studies are found in historical literature, their outcomes paved the way for clinical trials. patsnap.com These foundational studies confirmed its anticholinergic properties and its potential as a therapeutic agent for conditions characterized by smooth muscle spasms and hypersecretion, most notably peptic ulcer disease. patsnap.comnih.gov
The following table summarizes key findings from early research on this compound:
| Research Area | Key Finding | Implication |
| Gastrointestinal Motility | Inhibits gastrointestinal propulsive motility. nih.govdrugs.com | Reduces cramps and spasms associated with conditions like irritable bowel syndrome. |
| Gastric Acid Secretion | Diminishes gastric acid secretion. nih.govdrugs.com | Provides a therapeutic basis for its use in peptic ulcer disease. |
| Secretions | Reduces secretions from salivary, bronchial, and sweat glands. medsafe.govt.nzncats.io | Explains side effects like dry mouth and its therapeutic use in hyperhidrosis. |
| Mechanism of Action | Competitive antagonist of acetylcholine at muscarinic receptors. patsnap.commedscape.com | Elucidated the biochemical basis of its pharmacological effects. |
While this compound is less prominent in clinical practice today due to the development of newer drugs with more favorable side effect profiles, its historical significance in the pharmacological management of gastrointestinal disorders remains noteworthy. patsnap.com
Molecular Pharmacology and Receptor Interaction Mechanisms of Banthine Chloride
Elucidation of Target Receptor Systems
Banthine chloride's primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. drugbank.comwikipedia.org These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are integral to the parasympathetic nervous system's function, regulating a wide array of physiological processes. drugs.comnih.gov
Muscarinic Acetylcholine Receptor Subtype Selectivity and Affinity Profiling
There are five distinct subtypes of muscarinic acetylcholine receptors (M1-M5), each with a unique tissue distribution and signaling pathway. nih.gov this compound, also referred to as methanthelinium bromide (MB), demonstrates a notable lack of high selectivity among these subtypes, binding to all five with nanomolar affinity. nih.govresearchgate.net However, subtle preferences have been observed.
Functional inhibition studies reveal a slight subtype preference for the M1 and M4 receptors. nih.gov Competition binding assays with acetylcholine further characterize the affinity of methanthelinium bromide across the human muscarinic receptor subtypes. nih.govresearchgate.net The logarithmic values of the equilibrium dissociation constant (pKi) and the inhibition constant (logKB) provide a quantitative measure of this affinity.
| Receptor Subtype | logKI (± S.E.) | logKB (± S.E.) |
| hM1 | 8.68 ± 0.14 | 9.53 ± 0.05 |
| hM2 | 8.27 ± 0.07 | 8.79 ± 0.06 |
| hM3 | 8.71 ± 0.15 | 8.43 ± 0.04 |
| hM4 | 8.25 ± 0.11 | 9.33 ± 0.05 |
| hM5 | 8.58 ± 0.07 | 8.80 ± 0.05 |
Table 1: Affinity profile of Methanthelinium Bromide for human muscarinic receptor subtypes. Data sourced from a study characterizing the binding and function of methanthelinium at hM1-M5 receptors. nih.gov
The data indicates that while methanthelinium bromide binds competitively to all subtypes, there are minor differences in affinity, with the highest functional inhibition observed at the M1 and M4 subtypes. nih.gov This non-selective profile is a common characteristic of many traditional muscarinic antagonists. frontiersin.org
Ligand Binding Dynamics and Equilibrium Constants in Isolated Receptor Systems
The interaction between a ligand and its receptor is a dynamic process governed by association and dissociation rates, which collectively determine the equilibrium dissociation constant (Kd). vanderbilt.edu This constant is a fundamental measure of binding affinity. reed.edu For this compound, equilibrium binding studies using radioligand displacement assays have been crucial in quantifying its affinity for muscarinic receptors. nih.gov
In these experiments, the displacement of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), by increasing concentrations of methanthelinium bromide allows for the determination of the inhibitory constant (Ki). nih.gov The analysis of these binding events typically involves comparing competitive and allosteric models. For methanthelinium bromide, the competitive model provides the best fit, confirming its action as a competitive antagonist at the orthosteric binding site. nih.govresearchgate.net
The equilibrium dissociation constant (Kd) is inversely proportional to the binding affinity; a smaller Kd value signifies a higher affinity. reed.edu The logarithmic form, pKi, is often used to express this affinity, where a higher pKi value corresponds to greater binding affinity. ncats.io
Post-Receptor Signaling Pathway Modulation
Upon agonist binding, muscarinic receptors initiate intracellular signaling cascades through the activation of G-proteins. nih.gov this compound, as an antagonist, blocks these downstream effects.
G-Protein Coupled Receptor (GPCR) Coupling Mechanisms
Muscarinic receptor subtypes couple to different families of G-proteins. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. nih.govacs.org
Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov
Gi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov
By blocking the binding of acetylcholine, this compound prevents the conformational changes in the receptor necessary for G-protein activation, thereby inhibiting these signaling cascades. drugbank.com
Intracellular Second Messenger Systems Perturbation
The inhibition of G-protein coupling by this compound directly impacts the production of intracellular second messengers.
In cells expressing M1, M3, or M5 receptors, this compound prevents the generation of IP3 and DAG. nih.gov The lack of IP3-mediated calcium release from intracellular stores and the absence of DAG-activated protein kinase C (PKC) lead to the inhibition of cellular responses such as smooth muscle contraction and glandular secretion. nih.govnih.gov
Conversely, in tissues with M2 and M4 receptors, this compound's antagonism prevents the inhibition of adenylyl cyclase, thereby maintaining baseline levels of cAMP. nih.gov
Allosteric Modulation and Orthosteric Binding Site Characterization
While this compound primarily acts as a competitive antagonist at the orthosteric binding site—the same site where acetylcholine binds—the concept of allosteric modulation is crucial in understanding GPCR pharmacology. nih.govmdpi.com Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing conformational changes that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.org
Studies investigating the interaction between methanthelinium bromide and the classic muscarinic antagonist N-methylscopolamine (NMS) have explored the possibility of allosteric effects. nih.gov Dissociation binding experiments showed that high concentrations of methanthelinium bromide could retard the dissociation of [3H]NMS from M2 receptors, a characteristic often associated with allosteric interactions. nih.govresearchgate.net However, further analysis of equilibrium inhibition binding curves using both allosteric and competitive models concluded that the interaction is best described as competitive. nih.gov The observed negative cooperativity was so strong that it was indistinguishable from a competitive interaction, suggesting that this compound functions as an orthosteric antagonist. nih.govresearchgate.net
Synthetic Chemistry and Structural Analog Development of Banthine Chloride
Chemical Synthesis Pathways and Methodologies
The synthesis of Banthine chloride, or methantheline (B1204047) bromide, involves a multi-step process that culminates in the formation of the final quaternary ammonium (B1175870) salt.
Precursor Chemistry and Reaction Conditions
The synthesis of methantheline bromide begins with the preparation of key precursors. One of the core precursors is xanthene-9-carboxylic acid. nih.gov This is then converted to its acid chloride, xanthene-9-carboxylic acid chloride, a more reactive intermediate for the subsequent esterification step. nih.gov
The other key precursor is 2-diisopropylaminoethanol. The synthesis of this compound is achieved by reacting xanthene-9-carboxylic acid chloride with 2-diisopropylaminoethanol. nih.gov This reaction forms the ester intermediate. The final step in the synthesis is the quaternization of the tertiary amine of the ester intermediate. This is accomplished by alkylation with methyl bromide, which introduces a methyl group onto the nitrogen atom and forms the quaternary ammonium bromide salt, methantheline bromide. nih.gov
A similar compound, propantheline (B1209224) bromide (Pro-Banthine), which is an analog of methantheline bromide, is synthesized through a comparable pathway. dss.go.th It involves the reaction of xanthene-9-carboxylic acid with 2-diisopropylaminoethanol, followed by quaternization with methyl bromide. nih.govdss.go.th
The chemical structure of this compound is (2-hydroxyethyl) diisopropylmethylammonium bromide xanthene-9-carboxylate. drugs.com It is very soluble in water, alcohol, and chloroform. drugs.commedsafe.govt.nz
Structural Characterization and Elucidation Techniques
The structural characterization of this compound and its analogs relies on a combination of spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure, purity, and other physicochemical properties of the synthesized compounds.
Common techniques used for the structural elucidation of organic molecules like this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for confirming the connectivity and structure.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the ether linkage in the xanthene ring. researchgate.net
X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the molecule, offering definitive structural proof.
The physical properties of methantheline bromide include being a white or yellowish-white odorless powder with a very bitter taste. medsafe.govt.nz It has a melting point between 157° to 162°C. medsafe.govt.nz
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of existing drugs is a common strategy in medicinal chemistry to improve efficacy, reduce side effects, and optimize pharmacokinetic properties.
Structure-Activity Relationship (SAR) Derivations in Experimental Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR studies have focused on modifying different parts of the molecule to observe the impact on its anticholinergic activity.
One notable analog of methantheline bromide is propantheline bromide (Pro-Banthine). dss.go.th Propantheline bromide is more potent than methantheline bromide and exhibits fewer severe side effects. dss.go.th The key structural difference is the presence of two isopropyl groups on the nitrogen atom in propantheline, compared to the two ethyl groups in methantheline. nih.govdrugbank.com This suggests that the size and lipophilicity of the alkyl groups on the quaternary nitrogen are important for activity and selectivity.
Further research has explored other modifications to the this compound scaffold. These include the synthesis of "soft" analogs designed to undergo controlled hydrolysis to inactive metabolites, potentially reducing systemic toxicity. ufl.edu In one study, soft analogs of propantheline bromide were synthesized by quaternizing various amines with the chloromethylester of 9-methylxanthene-9-carboxylic acid. ufl.edu These analogs showed potent anticholinergic activity, with one being as effective as propantheline bromide in an in vitro assay. ufl.edu
The table below summarizes the key structural features and their influence on the activity of this compound and its analogs.
| Compound | Quaternary Ammonium Substituents | Key Structural Feature | Relative Potency |
| Methantheline bromide | Diethyl, Methyl | Ethyl groups on nitrogen | Baseline |
| Propantheline bromide | Diisopropyl, Methyl | Isopropyl groups on nitrogen | More potent than methantheline |
| Soft Analogs | Varied amines | Ester designed for hydrolysis | Potency comparable to propantheline |
Rational Design Strategies for Modifying Ligand Properties
Rational drug design involves the deliberate and strategic design of new molecules based on an understanding of the biological target and the principles of molecular interactions. nih.govbenthamscience.com For this compound, which acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, rational design strategies would focus on modifying its structure to enhance its affinity and selectivity for specific receptor subtypes.
Key strategies in the rational design of this compound analogs include:
Modifying the Quaternary Ammonium Head: As demonstrated by the difference between methantheline and propantheline, altering the size and nature of the alkyl groups on the nitrogen can significantly impact potency and selectivity. dss.go.th
Altering the Ester Linkage: The ester group is susceptible to hydrolysis. Designing analogs with more stable or, conversely, more labile ester groups (as in soft drugs) can modulate the duration of action and metabolic profile. drugs.comufl.edu
Modifying the Xanthene Ring System: The bulky, lipophilic xanthene group is crucial for binding to the receptor. Modifications to this ring system, such as introducing substituents, could influence binding affinity and selectivity. informativejournals.com
The development of "soft drugs" is a prime example of rational design. ufl.edu By incorporating a metabolically weak spot into the molecule, researchers can design compounds that are active at the target site but are rapidly and predictably metabolized to inactive forms in the systemic circulation, thereby reducing the risk of side effects. ufl.edu
Impurity Profiling and Characterization in Research-Grade Preparations
The quality control of research-grade methantheline bromide, also known as this compound, necessitates a thorough understanding and characterization of its impurity profile. Impurities can arise from the manufacturing process, degradation of the final product, or the presence of related compounds. alphalyse.commdpi.com The identification and quantification of these impurities are crucial for ensuring the reliability and reproducibility of research data.
Common Impurities and Their Origins
Several process-related impurities and degradation products have been identified in preparations of methantheline bromide. These impurities can be broadly categorized as starting materials, intermediates, by-products of side reactions, and degradation products.
A significant impurity found in methantheline bromide tablets is 9-hydroxypropantheline bromide . oup.com This compound is structurally similar to propantheline bromide, a closely related analog of methantheline bromide. oup.com Its presence has been confirmed through techniques like proton magnetic resonance (PMR) and mass spectrometry (MS). oup.com The formation of 9-hydroxypropantheline suggests that either the starting materials contained hydroxylated precursors or that oxidation occurred during synthesis or storage. oup.com
Other potential impurities include:
Xanthone and Xanthene-9-carboxylic acid : These are key intermediates in the synthesis of methantheline bromide. oup.com Their presence in the final product indicates an incomplete reaction or inadequate purification. oup.com
Unreacted starting materials : Residual amounts of the starting materials used in the final quaternization step, such as the tertiary amine precursor and methyl bromide, could be present.
Degradation products : Methantheline bromide is susceptible to hydrolysis of its ester linkage, especially in aqueous solutions. guidechem.comjst.go.jp This can lead to the formation of xanthene-9-carboxylic acid and the corresponding quaternary ammonium alcohol. Thermal decomposition can also occur at elevated temperatures. caymanchem.com
Analytical Techniques for Impurity Detection and Characterization
A range of analytical methods are employed to detect, identify, and quantify impurities in research-grade methantheline bromide. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. google.comresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC methods have been developed to separate methantheline bromide from its impurities. oup.comresearchgate.nettandfonline.com These methods typically use a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. oup.comresearchgate.net Detection is often performed using a UV detector. oup.com A reported HPLC method can separate propantheline bromide, xanthanoic acid, xanthone, and 9-hydroxypropantheline bromide. researchgate.nettandfonline.com
Mass Spectrometry (MS) : MS, often coupled with HPLC (LC-MS), is invaluable for the structural elucidation of unknown impurities. oup.comresearchgate.net It provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed structural information about the impurities, confirming their identity once isolated. oup.comresearchgate.net
Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique that can be used for the initial screening of impurities and for monitoring the progress of purification. oup.com
Research Findings on Impurity Levels
Research has shown that the purity of methantheline bromide can vary. In one documented case, an official sample of propantheline bromide tablets was found to contain only 60% of the stated active ingredient, with the remaining 40% being a closely related impurity, later identified as 9-hydroxypropantheline. oup.comtga.gov.au This highlights the importance of rigorous quality control.
The United States Pharmacopeia (USP) provides guidelines for related compound analysis in similar substances, suggesting acceptance criteria for purity (e.g., ≥98.0%) and limits for individual impurities (e.g., ≤0.5% for xanthene derivatives).
Interactive Data Table: Common Impurities in Methantheline Bromide Preparations
| Impurity Name | Chemical Structure | Origin | Analytical Method(s) for Detection |
| 9-Hydroxypropantheline bromide | A structural analog of propantheline with a hydroxyl group on the xanthene ring. oup.com | Degradation (oxidation) or impurity in starting material. | HPLC, PMR, MS. oup.com |
| Xanthone | A tricyclic aromatic ketone. oup.com | Synthesis intermediate. oup.com | HPLC, TLC. oup.com |
| Xanthene-9-carboxylic acid | A carboxylic acid derivative of xanthene. oup.com | Synthesis intermediate, hydrolysis degradation product. oup.com | HPLC, TLC. oup.com |
| (2-Hydroxyethyl)diisopropylmethylammonium bromide | Quaternary ammonium alcohol. | Hydrolysis degradation product. | LC-MS. |
| Free Bromide Ions | Inorganic anion. | Counter-ion, potential excess from synthesis. | Ion Chromatography. |
Experimental Models and Methodologies for Banthine Chloride Research
In Vitro Pharmacological Assays
In vitro assays are fundamental to understanding the direct pharmacological action of Banthine chloride at the molecular and cellular level, independent of systemic physiological effects.
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand, such as this compound, for its target receptors. These studies typically employ cell lines genetically engineered to express specific receptor subtypes or tissue homogenates rich in the receptors of interest. The primary targets for this compound are the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).
The methodology often involves competitive binding experiments where the displacement of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), by unlabeled this compound is measured. A 2018 study by Irmen et al. comprehensively characterized the binding of methanthelinium (the active cation of this compound) at all five cloned human muscarinic receptor subtypes (hM1-hM5). nih.govresearchgate.net The study utilized equilibrium inhibition binding experiments to determine the inhibition constant (Kᵢ), which indicates the concentration of the drug required to occupy 50% of the receptors. The results demonstrated that this compound acts as a competitive antagonist at all five subtypes. nih.govresearchgate.net
The binding affinities were found to be in the nanomolar range, with some minor variations across the subtypes. The study reported logarithmic values of the inhibition constants (logKᵢ), which showed a relatively non-selective profile, with the highest affinities for the hM3, hM1, and hM5 subtypes. nih.govresearchgate.net
Table 1: Binding Affinity (logKᵢ) of Methanthelinium for Human Muscarinic Receptor Subtypes Data sourced from Irmen et al., 2018. nih.govresearchgate.net
| Receptor Subtype | logKᵢ (± S.E.) | Calculated Kᵢ (nM) |
|---|---|---|
| hM1 | 8.68 ± 0.14 | 2.09 |
| hM2 | 8.27 ± 0.07 | 5.37 |
| hM3 | 8.71 ± 0.15 | 1.95 |
| hM4 | 8.25 ± 0.11 | 5.62 |
| hM5 | 8.58 ± 0.07 | 2.63 |
Functional assays in isolated organs are classic pharmacological tools used to quantify the physiological response to a drug. For an antagonist like this compound, these assays measure its ability to inhibit the contractile response induced by an agonist, typically acetylcholine. The isolated guinea pig ileum is a standard preparation for studying muscarinic receptor-mediated smooth muscle contraction.
The 2018 study by Irmen et al. also performed functional assays to determine the antagonist dissociation constant (K₈) from the inhibition of acetylcholine-induced responses. nih.govresearchgate.net These experiments quantify the functional antagonism of this compound. The results confirmed a competitive mode of action and revealed a slight preference for inhibiting M1 and M4 receptor-mediated functions over the M3 subtype. nih.govresearchgate.net
Table 2: Functional Antagonism (logK₈) of Methanthelinium against Acetylcholine Data sourced from Irmen et al., 2018. nih.govresearchgate.net
| Receptor Subtype | logK₈ (± S.E.) | Calculated K₈ (nM) |
|---|---|---|
| hM1 | 9.53 ± 0.05 | 0.30 |
| hM2 | 8.79 ± 0.06 | 1.62 |
| hM3 | 8.43 ± 0.04 | 3.72 |
| hM4 | 9.33 ± 0.05 | 0.47 |
| hM5 | 8.80 ± 0.05 | 1.58 |
Muscarinic receptors are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of calcium (Ca²⁺) from intracellular stores. nih.gov The M2 and M4 subtypes typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.gov
Cellular signaling assays are used to investigate how a drug modulates these pathways. To study this compound, researchers would first stimulate cells expressing specific muscarinic subtypes with an agonist like acetylcholine and then measure the effect of adding this compound.
Calcium Flux Assays : In cells expressing M1, M3, or M5 receptors, acetylcholine stimulation causes a rapid increase in intracellular calcium. This can be measured using fluorescent calcium indicators (e.g., Fluo-4). As a competitive antagonist, this compound would be expected to produce a concentration-dependent inhibition of this agonist-induced calcium flux. researchgate.net
cAMP Accumulation Assays : In cells expressing M2 or M4 receptors, an agonist-induced inhibition of cAMP levels is observed. This is often measured by first stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then adding the muscarinic agonist to observe the subsequent decrease in cAMP. This compound would be expected to block this agonist-induced reduction in cAMP accumulation. nih.gov
Ex Vivo Research Paradigms
Ex vivo studies utilize tissues taken from a non-human animal model and maintained in an artificial environment for experimentation. These paradigms bridge the gap between in vitro assays and in vivo studies.
Tissue bath studies are a primary ex vivo method and are functionally identical to the isolated organ assays described previously (Section 4.1.2). Preparations such as tracheal rings, bladder strips, or sections of the gastrointestinal tract (e.g., ileum, colon) from animals like guinea pigs or rats are mounted in an organ bath. silae.it These tissues are used to study the spasmolytic (anti-spasmodic) properties of drugs. For this compound, these studies would demonstrate its ability to relax smooth muscle or prevent contractions induced by muscarinic agonists like acetylcholine or carbachol. The resulting data, such as dose-response curves and antagonist potency values (K₈ or pA₂), provide key insights into the compound's physiological effect on smooth muscle tissue. ias.ac.in
Electrophysiological techniques, particularly the patch-clamp method, allow for the direct measurement of ion channel activity in the membrane of isolated cells. nih.govqmul.ac.ukthe-scientist.com Muscarinic receptors are known to modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. nih.gov For example, M2 receptor activation in cardiac cells opens GIRK channels, leading to hyperpolarization and a slowing of the heart rate.
While specific electrophysiological studies on this compound are not prominent in the literature, this methodology is essential for understanding the consequences of its receptor blockade at the cellular membrane level. In an experimental setting, a whole-cell patch-clamp recording could be established on a neuron or a smooth muscle cell. A muscarinic agonist would be applied to induce a change in membrane current (e.g., activate a potassium current). The subsequent application of this compound would be expected to reverse this effect, demonstrating its antagonistic action on ion channel modulation. nih.govfrontiersin.org This technique provides high-resolution data on the interaction between receptor blockade and the electrical behavior of a single cell.
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | Methantheline (B1204047) bromide, Methanthelinium bromide |
| Acetylcholine | ACh |
| N-methylscopolamine | NMS |
| Carbachol | - |
| Forskolin | - |
| Inositol trisphosphate | IP₃ |
In Vivo Non-Human Animal Model Investigations
In vivo animal models are indispensable for understanding the physiological and pharmacological effects of a substance within a living organism. For a compound like this compound, which acts on the autonomic nervous system, animal studies are crucial for elucidating its mechanism of action and effects on various organ systems.
Rodent Models for Autonomic Nervous System Modulation
Rodent models, particularly rats and mice, are standardly used to investigate the influence of anticholinergic drugs on the autonomic nervous system. nih.gov These models are selected due to their physiological similarities to humans, established experimental protocols, and the availability of transgenic variants to study specific genetic contributions. nih.gov
Research on a compound like this compound would involve administering the substance to these animals and observing its effects on parasympathetic functions. The primary action of anticholinergic agents is to block the neurotransmitter acetylcholine at muscarinic receptors, thereby inhibiting the "rest and digest" functions of the parasympathetic nervous system. quora.commometrix.comyoutube.com
Key parameters measured in rodent models to assess autonomic modulation include heart rate variability, salivary secretion, pupillary diameter, and gastrointestinal motility. For instance, the administration of an anticholinergic agent would be expected to cause tachycardia (increased heart rate), mydriasis (pupil dilation), and reduced salivation, all of which are indicative of parasympathetic blockade. simplenursing.comyoutube.com Conscious, freely moving rodent models are often preferred to avoid the confounding influences of anesthesia on cardiovascular and autonomic reflexes. nih.gov
Table 1: Illustrative Experimental Parameters in Rodent Autonomic Studies for an Anticholinergic Agent
| Parameter Measured | Expected Effect of Anticholinergic Agent | Rationale |
| Heart Rate | Increase (Tachycardia) | Blockade of vagal (parasympathetic) input to the sinoatrial node. |
| Salivary Flow | Decrease (Xerostomia) | Inhibition of acetylcholine-mediated stimulation of salivary glands. |
| Pupil Diameter | Increase (Mydriasis) | Blockade of muscarinic receptors in the iris sphincter muscle. |
| Gastrointestinal Transit Time | Increase (Reduced Motility) | Relaxation of smooth muscle in the gut wall due to parasympathetic inhibition. |
Peripheral Target Organ Responses in Experimental Animals
Building on the modulation of the autonomic nervous system, in vivo studies focus on the specific responses of peripheral target organs. This compound, as an antispasmodic, primarily targets smooth muscle and secretory glands. targetmol.comdrugbank.com
Experimental investigations in animal models would quantify the effects on these specific organs:
Gastrointestinal Tract: The inhibitory effect on gut motility is a key therapeutic action. nih.gov Studies would measure the reduction in intestinal contractions and the slowing of gastric emptying.
Urinary Bladder: Anticholinergic agents relax the detrusor muscle of the bladder, which can be measured through cystometry in animal models to assess changes in bladder capacity and pressure. drugbank.com
Secretory Glands: A hallmark of anticholinergic activity is the reduction of secretions. youtube.com This is quantified by measuring the volume of saliva, tears, and bronchial secretions following drug administration. nih.gov
Cardiovascular System: The primary cardiovascular effect is an increased heart rate. nih.gov In animal studies, this is monitored using telemetry or electrocardiography (ECG). Blood pressure responses are also recorded, although the effects are generally less pronounced than the changes in heart rate.
Computational and In Silico Modeling Approaches
In modern pharmacology, computational methods are used to predict and analyze the interactions between a drug molecule and its biological target before and alongside laboratory experiments. For this compound, these models would focus on its interaction with muscarinic acetylcholine receptors (mAChRs).
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (drug molecule) when bound to a receptor (protein target). mdpi.com For this compound, docking simulations would be performed using a three-dimensional structure of a muscarinic receptor subtype (e.g., M1, M2, M3). The simulation would place the this compound molecule into the receptor's binding site and calculate a "docking score," which estimates the binding affinity. f1000research.com
Following docking, molecular dynamics (MD) simulations can be run. MD simulates the movement of every atom in the ligand-receptor complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that hold the drug in place. mdpi.com This helps to confirm the stability of the docked conformation and understand the dynamic nature of the interaction. mdpi.com
Table 2: Representative Data from a Hypothetical Molecular Docking Simulation of this compound
| Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interaction Type |
| Muscarinic M1 | -8.5 | ASP105, TYR106, TRP400 | Ionic, Hydrogen Bond, Pi-Stacking |
| Muscarinic M2 | -8.2 | ASP103, TYR403, ASN404 | Ionic, Hydrogen Bond |
| Muscarinic M3 | -9.1 | ASP112, TYR113, TRP503 | Ionic, Hydrogen Bond, Pi-Stacking |
Note: The data in this table is illustrative and does not represent actual published research findings.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for anticholinergic agents related to this compound would involve:
Data Collection: Assembling a dataset of structurally similar molecules with experimentally measured binding affinities for muscarinic receptors.
Descriptor Calculation: Calculating various physicochemical properties (e.g., molecular weight, logP, electronic properties) for each molecule.
Model Building: Using statistical methods to create a mathematical equation that correlates the descriptors with biological activity.
Such a model could then be used to predict the anticholinergic activity of new, unsynthesized compounds based solely on their structure, helping to guide the design of more potent or selective drugs. No specific QSAR models for this compound were identified in the literature survey.
Predictive Modeling of Ligand-Receptor Interactions
Predictive modeling combines various computational tools to build a comprehensive picture of how a ligand like this compound interacts with its receptor. This goes beyond a static docking pose to explore the energetics and kinetics of binding. mdpi.com
These models can predict:
Binding Affinity: Using methods like MM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) to calculate the free energy of binding from molecular dynamics trajectories, offering a more refined estimate than docking scores alone. f1000research.com
Selectivity: By creating separate models for different muscarinic receptor subtypes, researchers can predict whether a compound is likely to bind preferentially to one subtype over another. This is crucial for developing drugs with fewer side effects.
Mechanism of Action: Advanced simulations can reveal how the binding of the ligand induces conformational changes in the receptor, leading to the inhibition of its downstream signaling.
While these computational methodologies are standard in modern drug discovery, specific studies applying them to this compound are not prominently featured in the available scientific literature.
Analytical and Bioanalytical Techniques for Banthine Chloride in Research Contexts
Chromatographic Separations (e.g., HPLC, GC-MS)
Chromatographic methods are central to the separation and quantification of Banthine chloride and its related substances from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and effective method for the analysis of this compound and the structurally similar compound, propantheline (B1209224) bromide. These methods typically involve a C8 or C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) mixed with an aqueous buffer to control pH and improve peak shape. researchgate.net Detection is often achieved using a UV detector at a wavelength where the xanthene chromophore absorbs, such as 254 nm. For instance, a rapid and specific RP-HPLC method for propantheline bromide uses a mobile phase of acetonitrile and a pH 2.5 phosphate (B84403) buffer, achieving separation from its degradation products with a detection limit of 2 ng. Another method for a mixture containing propantheline bromide employed a phenyl column with a mobile phase of methanol (B129727) and 1% ammonium (B1175870) dihydrogen phosphate. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, although its quaternary ammonium structure can present challenges due to low volatility. Often, thermal degradation may occur in the GC inlet, yielding characteristic fragments that can be used for identification and quantification. utoronto.ca GC-MS provides excellent specificity due to the combination of chromatographic retention time and mass spectrometric fragmentation patterns. utoronto.ca Full-scan EI-GC/MS methods are particularly useful for broad-range screening in toxicological analyses, where the resulting mass spectrum can be compared against libraries for positive identification. medchemexpress.com For instance, the analysis of propantheline bromide and other quaternary ammonium salts in urine has been demonstrated, highlighting the applicability of GC-MS in complex biological matrices. google.com
| Technique | Compound | Column/Stationary Phase | Mobile Phase/Conditions | Detection | Key Findings/Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Propantheline Bromide | Reversed-phase (unspecified) | Acetonitrile:0.05 M Phosphate Buffer (pH 2.5) (40:60) | UV at 254 nm | Retention time: 5.4 min (Methantheline bromide as internal standard: 4.1 min) | |
| HPLC | Propantheline Bromide | Phenyl | Methanol:1% Ammonium Dihydrogen Phosphate (60:40) | Not specified | Analysis time approx. 15 min | nih.gov |
| GC-MS | Propantheline Bromide | Not specified | Thermal degradation followed by mass analysis | Mass Spectrometry (MS) | Characterized thermal degradation products (deisopropyl and demethyl propantheline) | utoronto.ca |
Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Each method provides unique information about the molecule's structure and functional groups.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by its xanthene-9-carboxylic acid ester moiety. In a study involving the related propantheline bromide, no significant UV-Vis absorbance was observed in the region of 290 to 700 nm. researchgate.netnih.gov However, other studies utilize UV detection for HPLC at wavelengths around 246-282 nm, indicating absorption in the lower UV range, which is consistent with the aromatic xanthene structure. kfupm.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound would include those corresponding to the C=O stretch of the ester group, C-O stretching vibrations, and peaks associated with the aromatic rings of the xanthene core. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. ¹H NMR would show characteristic signals for the ethyl and methyl groups on the quaternary nitrogen, the protons on the xanthene skeleton, and the methylene (B1212753) protons of the ethyl ester chain. utoronto.cacreative-diagnostics.com Similarly, ¹³C NMR provides detailed information about the carbon framework. utoronto.cacreative-diagnostics.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the positive ion mode would detect the cationic portion of the molecule. kfupm.edu.safrontiersin.org The fragmentation pattern, often obtained via GC-MS or LC-MS/MS, is unique and serves as a fingerprint for identification. kfupm.edu.sametrohm.com
| Technique | Key Spectral Data / Information Source | Reference |
|---|---|---|
| UV-Vis Spectroscopy | Utilized for detection at ~254 nm in HPLC. Absorbance maxima reported at 246 and 282 nm for a propantheline derivative. kfupm.edu.sa | kfupm.edu.sa |
| Infrared (IR) Spectroscopy | FTIR spectral data available in public databases (e.g., PubChem) showing characteristic functional group absorptions. | metrohm.com |
| NMR Spectroscopy | Predicted ¹H and ¹³C NMR spectra are available in databases (e.g., DrugBank, HMDB). creative-diagnostics.comfrontiersin.org Experimental data has been used to characterize related compounds. utoronto.ca | utoronto.cacreative-diagnostics.comfrontiersin.org |
| Mass Spectrometry (MS) | GC-MS data and fragmentation patterns are available in databases like MassBank and PubChem. kfupm.edu.sametrohm.com The exact mass of the cation is a key identifier. | kfupm.edu.sametrohm.com |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic and spectroscopic techniques for the determination of electroactive compounds like this compound. Ion-selective electrodes (ISEs) are particularly well-suited for analyzing quaternary ammonium compounds.
Research has demonstrated the development of liquid-membrane and PVC membrane-based ISEs for the detection of the related compound propantheline bromide. utoronto.cakfupm.edu.sa These sensors operate by incorporating an ion-pair, such as propantheline-tetraphenylborate, into a polymer membrane. utoronto.cakfupm.edu.sa The electrode develops a potential that is proportional to the logarithm of the this compound cation activity in the sample solution. These electrodes can exhibit near-Nernstian responses over a wide concentration range (e.g., 10⁻³ to 10⁻⁶ M) and can be used for direct potentiometric measurements in various media. utoronto.ca For instance, a propantheline-selective electrode was developed with a linear response from 6 x 10⁻³ to 3 x 10⁻⁶ M and was stable over a pH range of 1-9. utoronto.ca The bromide counter-ion can also be detected using a bromide-selective electrode. karger.com The interference of bromide in serum chloride measurements using ion-selective electrodes has been noted as a key diagnostic clue in cases of intoxication. nih.govrsc.org
Immunochemical Assays for Research Applications
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), are highly specific and sensitive methods based on the principle of antibody-antigen recognition. While specific ELISA kits developed exclusively for this compound are not commonly documented in mainstream research, the technology is applicable to quaternary ammonium compounds (QACs) as a class.
Commercial ELISA kits are available for other QACs, such as benzalkonium chloride, which demonstrates the feasibility of developing such an assay for this compound. frontiersin.org These assays would involve producing antibodies that specifically recognize the methantheline (B1204047) cation. The assay could then be run in a competitive format, where this compound in a sample competes with a labeled form of the drug for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample. Research has utilized ELISA to measure total serum IgG and specific cytokines in studies investigating the immune response to QAC exposure in murine models, highlighting the use of immunochemical techniques in the broader research context of this class of compounds. creative-diagnostics.commetrohm.com
Sample Preparation Strategies for Non-Human Biological Matrices
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis, particularly in complex non-human biological matrices. The choice of technique depends on the nature of the matrix (e.g., tissue, larvae) and the subsequent analytical method.
Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their differential solubilities in two immiscible liquids. For this compound, this could involve extraction from an aqueous homogenate of animal tissue into an organic solvent.
Protein Precipitation: For samples like plasma or tissue homogenates, protein precipitation is a common first step. This typically involves adding a cold organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins, which are then removed by centrifugation. protocols.io The supernatant containing the analyte can then be further purified or directly analyzed.
Homogenization and Extraction: For solid non-human tissues, such as liver or muscle, the sample must first be mechanically homogenized. This is often done using a bead beater. Following homogenization, metabolites including the target analyte are extracted using a suitable solvent, such as a methanol/water mixture.
Entomotoxicology Sample Prep: In a forensic context, insects feeding on remains can serve as an alternative toxicological matrix. A study involving a highly decomposed human cadaver successfully identified propantheline bromide in blowfly larvae (Chrysomya albiceps). nih.gov Sample preparation for such matrices typically involves homogenization of the larvae followed by extraction procedures similar to those used for human tissues before LC-MS/MS analysis. nih.gov
Theoretical Implications and Future Directions in Basic Science Research on Banthine Chloride
Unresolved Questions in Molecular Pharmacology and Anticholinergic Mechanism
The primary mechanism of Banthine chloride is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. patsnap.compharmaguideline.com It inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack direct cholinergic innervation. drugbank.comnih.gov However, several questions regarding its molecular pharmacology remain incompletely resolved.
Furthermore, while it is known to be a non-selective muscarinic antagonist, the specific binding affinities, dissociation kinetics, and downstream signaling consequences at each of the five muscarinic receptor subtypes (M1-M5) have not been characterized with the precision of modern pharmacological techniques. wileymicrositebuilder.com It is known to target M3 receptors in the gastrointestinal tract, but its effects on other subtypes are less defined. patsnap.com A more detailed understanding of its receptor interaction profile could explain its wide range of effects, from reducing gastrointestinal motility to inhibiting secretions from salivary and sweat glands.
Potential for Novel Mechanistic Insights from Analog Development
The study of chemical analogs of this compound provides a powerful avenue for gaining novel mechanistic insights. A prime example is propantheline (B1209224) bromide, the isopropyl analogue of methantheline (B1204047). wileymicrositebuilder.com Propantheline exhibits up to five times the antimuscarinic activity of methantheline, coupled with a longer duration of action and a potentially more favorable side-effect profile. wileymicrositebuilder.com
Comparative analysis of such analogs allows for the detailed exploration of structure-activity relationships (SAR). By systematically modifying the chemical structure—for instance, altering the quaternary ammonium (B1175870) head, the ester linkage, or the bulky xanthene-9-carboxylate moiety—researchers can identify the specific molecular features responsible for potency, receptor subtype selectivity, and duration of action. drugs.com This approach can illuminate the topology of the muscarinic receptor binding pocket and reveal how subtle changes in ligand structure translate into significant differences in pharmacological activity. These insights are not only valuable for understanding the mechanism of existing drugs but can also guide the rational design of new compounds with tailored properties.
Advanced Experimental Model Development for Mechanistic Research
Future mechanistic research on this compound would benefit immensely from the application of advanced, human-relevant experimental models. Traditional preclinical research has relied on animal models and 2D cell cultures, which often fail to fully recapitulate human physiology. nih.govsartorius.com
Modern approaches such as "organ-on-a-chip" (OOC) platforms and patient-derived organoids offer unprecedented opportunities to study drug effects in a more physiologically relevant context. nih.govsartorius.comharvard.edu For example:
A "gut-on-a-chip" model, incorporating human intestinal epithelial cells and smooth muscle cells, could be used to precisely quantify the effects of methantheline on motility and secretion, distinguishing between its direct muscular effects and its impact on neuronal signaling within the enteric nervous system. nih.gov
Patient-derived organoids, developed from individuals with conditions like irritable bowel syndrome (IBS), could be used to investigate whether the drug's efficacy varies based on patient-specific genetic or pathophysiological factors. nih.gov
These "disease-in-a-dish" models hold significant promise for personalized medicine and for reducing reliance on animal testing. sartorius.comnih.gov
These advanced in vitro systems allow for the detailed study of human cellular responses to compounds like this compound, providing a more accurate bridge between basic pharmacology and clinical effects. nih.gov
Integration of Omics Technologies in Fundamental Mechanistic Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level approach to understanding the fundamental mechanisms of this compound. nih.govfrontiersin.org Rather than focusing on a single receptor or pathway, these technologies allow for a comprehensive survey of the molecular changes induced by the drug. mdpi.com
Transcriptomics: RNA sequencing could be applied to tissues targeted by methantheline, such as salivary glands or bladder smooth muscle. This would reveal the full spectrum of genes whose expression is altered following muscarinic blockade, providing a detailed molecular signature of the drug's action and potentially uncovering novel downstream pathways.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering a snapshot of the cellular machinery. This could be used to map the changes in signaling networks that occur downstream of receptor antagonism by methantheline. A deep profiling of the whole proteome and phosphoproteome could reveal crucial molecular networks that are only partially reflected by RNA levels. mdpi.com
Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can understand how methantheline impacts cellular metabolism. This could be particularly insightful for understanding its effects on secretory cells, which have high energetic demands.
Combining these multi-omics datasets can provide a holistic view of the drug's mechanism, moving beyond simple receptor blockade to a network-level understanding of its physiological impact. nih.gov
Philosophical Considerations in Anticholinergic Research Paradigms
The study of older, non-selective drugs like this compound raises important philosophical questions within the modern drug discovery paradigm, which overwhelmingly favors the development of highly selective "magic bullets." The prevailing view is that drugs with anticholinergic properties are associated with a range of adverse outcomes, particularly cognitive impairment in older adults, leading to a focus on deprescribing and avoiding such medications. nih.govregenstrief.orgnih.gov
However, this focus on selectivity may overlook potential benefits of polypharmacology, where a single drug's interaction with multiple targets produces a unique therapeutic effect. nih.gov There is a perspective that the disrepute of some older anticholinergic drugs stemmed more from marketing narratives promoting newer agents than from a complete assessment of their risk-benefit profile in specific contexts. nih.gov
Therefore, a key philosophical consideration is whether there is value in reinvestigating "blunt instruments" like this compound. Such research challenges the prevailing paradigm by asking if non-selectivity can, in some instances, be a therapeutic advantage. The complex, multi-system nature of many diseases may not always be best treated by a highly specific agent. By studying the integrated physiological effects of a non-selective agent like methantheline with modern tools, researchers may uncover novel therapeutic principles that have been overlooked in the single-minded pursuit of receptor selectivity. This represents a shift from a reductionist to a more systems-based approach to pharmacology.
Q & A
Q. What analytical methods are recommended for assessing the purity of Banthine chloride in experimental settings?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment. Ensure method validation by testing sensitivity (limit of detection ≤ 0.1%) and specificity (no co-elution with degradation products).
- Elemental Analysis (C, H, N, Cl) should align with theoretical values (±0.3% tolerance). For example, this compound (C21H26BrNO3·HCl) requires Cl content verification via combustion analysis .
- Melting Point Consistency : Compare observed vs. literature values (±2°C deviation acceptable).
Q. What safety protocols are critical for handling this compound in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested via Ansell’s Chemical Resistance Guide) and ANSI Z87.1-certified goggles. Skin exposure requires immediate washing with pH-neutral soap .
- Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic residues (from hydrochloride salts) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across different in vivo studies?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare variables such as dosage (e.g., 10–50 mg/kg in rodent models), administration routes (oral vs. intraperitoneal), and endpoint measurements (e.g., gastric secretion inhibition).
- Statistical Harmonization : Apply ANOVA to identify outliers and assess inter-study variability. For example, discrepancies in anticholinergic activity may arise from differences in acetylcholine receptor subtypes across animal models .
- Replication Studies : Use standardized protocols (e.g., fixed dosing intervals, blinded assessments) to isolate confounding factors .
Q. What experimental design considerations are crucial when investigating the anticholinergic mechanisms of this compound in novel cellular models?
Methodological Answer:
- Control Groups : Include atropine (non-selective antagonist) and M3-specific antagonists (e.g., darifenacin) to differentiate receptor subtype involvement.
- Dose-Response Curves : Use 8–10 concentration points (10<sup>−9</sup> to 10<sup>−4</sup> M) to calculate IC50 values. Validate with Schild regression analysis for competitive antagonism .
- Assay Validation : Confirm membrane integrity (via LDH release assays) and receptor expression (qPCR/Western blot) in cell lines .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
Methodological Answer:
- Synthetic Protocol Optimization : Document reaction conditions (e.g., solvent purity, temperature ±1°C control) and purification steps (e.g., recrystallization in ethanol/water mixtures).
- Quality Control Metrics : Track intermediates via <sup>1</sup>H NMR (≥95% purity) and residual solvents via GC-MS (<500 ppm).
- Stability Studies : Store batches under argon at −20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
